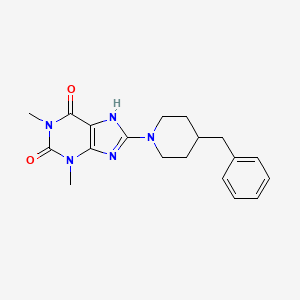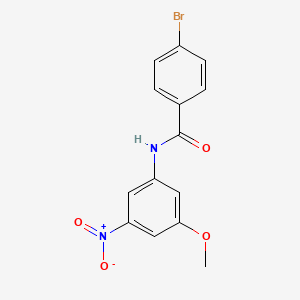![molecular formula C13H12N2O4 B6023170 4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one](/img/structure/B6023170.png)
4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one, also known as HMAP, is a chemical compound that has been the focus of scientific research due to its potential applications in the fields of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one has been studied for its potential use in the treatment of cancer and inflammation. In one study, this compound was found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant activity. Furthermore, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity and high stability, making it a good candidate for further research. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Additionally, further studies on the mechanism of action of this compound may help to identify new targets for drug development. Finally, research on the potential use of this compound as a diagnostic tool for cancer and other diseases is also an area of interest.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and biochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound may lead to the development of new drugs and diagnostic tools for the treatment of cancer and inflammation.
Synthesemethoden
The synthesis of 4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one involves the reaction of 4-hydroxycoumarin with 1-methyl-1H-pyrazol-4-ylacetic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-5-11(17)12(13(18)19-8)10(16)4-3-9-6-14-15(2)7-9/h3-7,17H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUKWPITDYLDFI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide](/img/structure/B6023094.png)
![2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B6023095.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6023104.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6023112.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6023118.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6023125.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6023129.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6023132.png)

![2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6023155.png)
![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)

![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6023180.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023194.png)